![molecular formula C17H17N3O B7460489 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7460489.png)
2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide, also known as BMDA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMDA belongs to the class of benzimidazole derivatives, which have been studied for their diverse biological activities, including antimicrobial, antitumor, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer research, 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide has been shown to inhibit the PI3K/Akt/mTOR pathway and activate the p53 pathway, leading to cell cycle arrest and apoptosis. In Alzheimer's disease research, 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide has been shown to inhibit acetylcholinesterase and reduce amyloid-beta accumulation, leading to improved cognitive function. In Parkinson's disease research, 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide has been shown to activate the Nrf2/ARE pathway and reduce oxidative stress, leading to neuroprotection.
Biochemical and Physiological Effects:
2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. In cancer research, 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide has been shown to inhibit the expression of pro-inflammatory cytokines and reduce oxidative stress. In Alzheimer's disease research, 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide has been shown to reduce oxidative stress and improve mitochondrial function. In Parkinson's disease research, 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide has been shown to protect dopaminergic neurons and improve motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide in lab experiments include its high purity, stability, and low toxicity. 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide is also relatively easy to synthesize and can be obtained in large quantities. However, the limitations of using 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide in lab experiments include its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
For 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide research include the development of more potent and selective analogs, the elucidation of its mechanism of action, and the evaluation of its therapeutic potential in various diseases. 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide may also be studied in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Additionally, the pharmacokinetics and pharmacodynamics of 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide need to be further investigated to determine its optimal dosage and administration route.
Conclusion:
In conclusion, 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide and to develop more effective treatments for various diseases.
Métodos De Síntesis
The synthesis of 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide involves the condensation reaction of 2-aminobenzimidazole with 2,6-dimethylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization. The purity of the product can be confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide has been shown to improve cognitive function and reduce oxidative stress. In Parkinson's disease research, 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide has been shown to protect dopaminergic neurons and improve motor function.
Propiedades
IUPAC Name |
2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-6-5-7-13(2)17(12)19-16(21)10-20-11-18-14-8-3-4-9-15(14)20/h3-9,11H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJLLTNAPUVIPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.